molecular formula C17H19BrN6O B2372545 5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2380033-43-0

5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2372545
CAS No.: 2380033-43-0
M. Wt: 403.284
InChI Key: GJKSHFMODSPXQM-UHFFFAOYSA-N
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Description

5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. This is followed by the formation of the piperidine intermediate and subsequent coupling with the pyrazolo[1,5-a]pyrazine core. Common reagents used in these reactions include brominating agents, piperidine, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazine compounds.

Scientific Research Applications

5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
  • 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
  • 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole

Uniqueness

The uniqueness of 5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine lies in its specific chemical structure, which imparts distinct reactivity and stability. This makes it a valuable compound for targeted research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN6O/c1-12-7-15-16(19-4-6-24(15)22-12)23-5-2-3-13(10-23)11-25-17-20-8-14(18)9-21-17/h4,6-9,13H,2-3,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKSHFMODSPXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)COC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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